4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10,10-dioxide
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Overview
Description
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10,10-dioxide is a complex organic compound with the molecular formula C12H16O2S and a molecular weight of 224.319 g/mol . This compound is characterized by its unique structure, which includes a naphthalene core with additional methanothiomethano and tetrahydro groups, as well as a dioxide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10,10-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core through a series of cyclization reactions.
Introduction of Methanothiomethano Group: The methanothiomethano group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated naphthalene derivative.
Hydrogenation: The tetrahydro groups are introduced through catalytic hydrogenation, typically using palladium or platinum catalysts under high pressure and temperature.
Oxidation: The final step involves the oxidation of the compound to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the cyclization and nucleophilic substitution steps.
Continuous Flow Reactors: Continuous flow reactors are employed for the hydrogenation and oxidation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove the dioxide functionality, converting it back to a simpler form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, thiols, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10,10-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10,10-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,4,5,8-tetrahydro-: A simpler analog without the methanothiomethano and dioxide functionalities.
Naphthalene-1,4,5,8-tetrone: A related compound with a different oxidation state and functional groups.
Uniqueness
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,4,5,8-tetrahydro-, 10,10-dioxide is unique due to its combination of methanothiomethano and dioxide functionalities, which impart distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
Properties
CAS No. |
17853-54-2 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
12λ6-thiatricyclo[4.4.3.01,6]trideca-3,8-diene 12,12-dioxide |
InChI |
InChI=1S/C12H16O2S/c13-15(14)9-11-5-1-2-6-12(11,10-15)8-4-3-7-11/h1-4H,5-10H2 |
InChI Key |
ONSLAKZHKJHODY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(CC=CC2)CS(=O)(=O)C3 |
Origin of Product |
United States |
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